T-705RMP
T-705RMP
Brand Name:
Vulcanchem
CAS No.:
356783-08-9
VCID:
VC0155366
InChI:
InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1
SMILES:
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F
Molecular Formula:
C₁₀H₁₃FN₃O₉P
Molecular Weight:
369.2
T-705RMP
CAS No.: 356783-08-9
Cat. No.: VC0155366
Molecular Formula: C₁₀H₁₃FN₃O₉P
Molecular Weight: 369.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356783-08-9 |
|---|---|
| Molecular Formula | C₁₀H₁₃FN₃O₉P |
| Molecular Weight | 369.2 |
| IUPAC Name | [(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 |
| SMILES | C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator